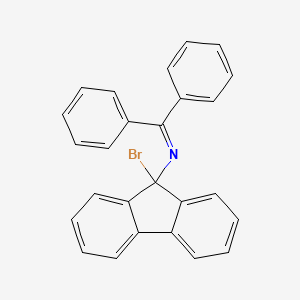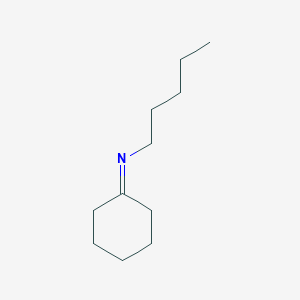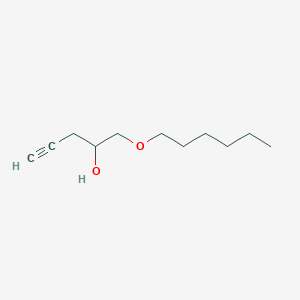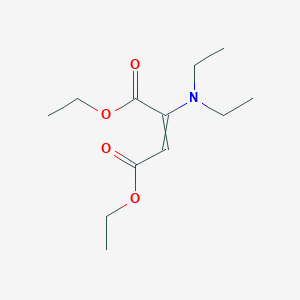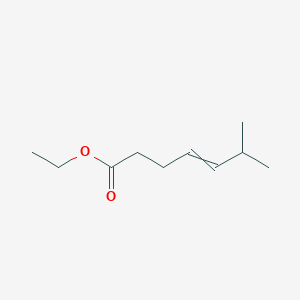
Ethyl 6-methylhept-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-methylhept-4-enoate is an organic compound belonging to the class of enoate esters. It is characterized by the presence of an ethyl ester group attached to a 6-methylhept-4-enoic acid backbone. This compound is notable for its α,β-unsaturated carboxylic ester structure, which features a conjugated double bond at the α,β position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 6-methylhept-4-enoate can be synthesized through various organic reactions. One common method involves the esterification of 6-methylhept-4-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-methylhept-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The α,β-unsaturated ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Forms various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 6-methylhept-4-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl 6-methylhept-4-enoate involves its interaction with molecular targets through its α,β-unsaturated ester moiety. This structure allows the compound to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the conjugated system. These interactions can modulate various biochemical pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
Ethyl 6-methylhept-4-enoate can be compared with other similar enoate esters, such as:
Ethyl 6-heptenoate: Lacks the methyl group at the 6-position, resulting in different reactivity and properties.
Ethyl 6,6-dimethylhept-4-enoate: Contains an additional methyl group, which can influence its steric and electronic properties.
These comparisons highlight the unique structural features of this compound and its distinct chemical behavior.
Propriétés
Numéro CAS |
112604-90-7 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
ethyl 6-methylhept-4-enoate |
InChI |
InChI=1S/C10H18O2/c1-4-12-10(11)8-6-5-7-9(2)3/h5,7,9H,4,6,8H2,1-3H3 |
Clé InChI |
JZCOOEMEVYKIMT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC=CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


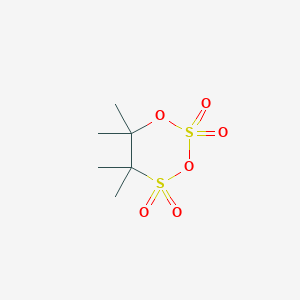





![Benzo[l]cyclopenta[cd]pyren-1(2h)-one](/img/structure/B14293249.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride](/img/structure/B14293253.png)
